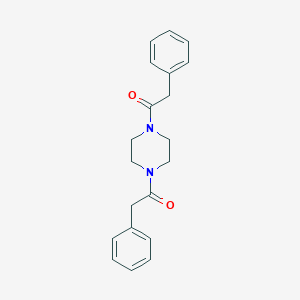

1,4-Bis(phenylacetyl)piperazine

Beschreibung

1,4-Bis(phenylacetyl)piperazine is a piperazine derivative featuring two phenylacetyl substituents at the 1,4-positions of the piperazine ring. Piperazine derivatives are renowned for their versatility, acting as scaffolds for antimicrobial, antitumor, and antidiabetic agents . The phenylacetyl groups likely enhance lipophilicity, influencing bioavailability and target interactions compared to polar substituents like hydroxyl or sulfonyl groups .

Eigenschaften

Molekularformel |

C20H22N2O2 |

|---|---|

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

2-phenyl-1-[4-(2-phenylacetyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C20H22N2O2/c23-19(15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChI-Schlüssel |

RKYWZUPLHLLXPD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |

Kanonische SMILES |

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Piperazine Derivatives

The following table compares 1,4-bis(phenylacetyl)piperazine with analogous compounds, emphasizing substituent effects on molecular properties and bioactivity:

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance stability and target binding. For example, 1,4-bis(4-fluorophenylsulfonyl)piperazine exhibits DPP-4 inhibitory activity via hydrogen bonding with enzyme residues . Bulky substituents (e.g., isobutoxybenzoyl) may reduce metabolic degradation but limit solubility, as seen in selenogallate complexes . Acyl groups (e.g., phenoxyacetyl, methacryloyl) improve lipophilicity, facilitating membrane penetration in antimicrobial and antitumor agents .

Synthesis Methods: Microwave-assisted synthesis enables rapid preparation of bis-thiadiazole and bis-rhodanine derivatives . Reflux with piperazine and substituted halides or mesylates is common for symmetric derivatives (e.g., nopol-based piperazines) .

Thermal and Chemical Stability: Selenogallates with piperazine-based cations (e.g., [bappH₂][Ga₂Se₄]) show variable thermal stability, influenced by substituent polarity . Bis(methacryloyl)piperazine polymers retain integrity under physiological conditions, ideal for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.